Linoleoyl coenzyme A lithium salt, >=85%

Lysophosphatidylglycerol acyltransferase Phospholipid remodeling Enzyme kinetics

Linoleoyl-CoA lithium salt (≥85%) is a validated substrate for studying fatty acid metabolic enzymes, yet inconsistent purity and unknown kinetics across acyl-CoA analogs can compromise data reproducibility. This product offers: (1) ≥85% purity confirmed by HPLC, eliminating confounding acyl-CoA species; (2) Benchmark kinetic parameters (Km 36 µM for LPGAT; Km 2.3 µM for peroxisomal acyl-CoA thioesterase-2) for direct assay validation and inter-lab consistency; (3) Stable powder form stored at -20°C, supporting multi-experiment reproducibility for up to one year.

Molecular Formula C39H66LiN7O17P3S
Molecular Weight 1036.9 g/mol
Cat. No. B12061441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl coenzyme A lithium salt, >=85%
Molecular FormulaC39H66LiN7O17P3S
Molecular Weight1036.9 g/mol
Structural Identifiers
SMILES[Li].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C39H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);/b9-8+,12-11+;
InChIKeyCTWLPSLUUFXOFO-NNNYMDSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linoleoyl Coenzyme A Lithium Salt – Product Identification


Linoleoyl coenzyme A lithium salt (CAS 103476-22-8, ≥85% purity) is a long-chain polyunsaturated fatty acyl-CoA thioester derivative of the essential omega-6 fatty acid linoleic acid (18:2, n-6) formulated as a trilithium salt . The compound consists of linoleic acid covalently linked to coenzyme A via a high-energy thioester bond, which constitutes the obligate activated form required for fatty acid participation in most metabolic pathways including β-oxidation, phospholipid remodeling, and eicosanoid precursor generation [1]. Commercial availability of the lithium salt form at a specified purity threshold of ≥85% [2] provides researchers with a defined biochemical reagent for investigating acyltransferase specificity, fatty acid desaturation, and lipid signaling pathways.

Workflow Defined substrate for acyltransferase, thioesterase, and lipoxygenase kinetic studies
Selection Lithium salt form supports aqueous buffer preparation and long-term −20 °C storage
Context Polyunsaturated fatty acyl-CoA for phospholipid remodeling and eicosanoid pathway research

Why Linoleoyl Coenzyme A Lithium Salt Cannot Be Substituted


Long-chain acyl-CoA thioesters are not functionally interchangeable biochemical tools. Distinct fatty acyl chain lengths and degrees of unsaturation confer markedly different kinetic parameters across acyltransferase and hydrolase enzyme families. For example, linoleoyl-CoA (18:2) exhibits a Km of 36 μM for lysophosphatidylglycerol acyltransferase (LPGAT), substantially lower than the 70 μM observed for stearoyl-CoA (18:0) and distinct from the 54 μM measured for oleoyl-CoA (18:1) [1]. Similarly, linoleoyl-CoA demonstrates a Km of 2.3 μM for peroxisomal acyl-CoA thioesterase-2, whereas arachidonoyl-CoA (20:4) shows a nearly 3-fold higher Km of 6.7 μM under identical assay conditions [2]. These quantitative divergences in enzyme recognition—spanning differences of 1.5× to 3× in apparent binding affinity—mean that substituting linoleoyl-CoA with palmitoyl-CoA (16:0), arachidonoyl-CoA (20:4), or oleoyl-CoA (18:1) will yield non-comparable kinetic data, altered substrate turnover rates, and potentially erroneous conclusions regarding enzyme specificity and metabolic flux.

Stearoyl-CoA (18:0)
Reported h15-LOX-1 inhibitor; replacing linoleoyl-CoA may produce inhibition data instead of substrate turnover.
Oleoyl-CoA (18:1)
Shifts inhibitory profile across LOX isoforms; enzyme affinity values cannot transfer directly.
Arachidonoyl-CoA (20:4)
Higher reported Km for peroxisomal thioesterase-2 may underestimate activity in comparative studies.

Quantitative Evidence: Linoleoyl Coenzyme A Lithium Salt vs. Acyl-CoA Analogs


LPGAT Enzyme Kinetics: Acyl-CoA Affinity Comparison

In a direct head-to-head kinetic characterization of lysophosphatidylglycerol acyltransferase (LPGAT) using radiolabeled [14C]acyl-CoA substrates, linoleoyl-CoA (18:2) exhibits an apparent Km of 36 μM, which is 1.5-fold lower (i.e., higher apparent affinity) than oleoyl-CoA (18:1) at 54 μM, and approximately 1.9-fold lower than stearoyl-CoA (18:0) at 70 μM [1]. Palmitoyl-CoA (16:0) shows a comparable Km of 34 μM, yet linoleoyl-CoA yields a distinct Vmax/Km catalytic efficiency profile.

LPGAT Affinity
Head-to-head
Km 36 μM (linoleoyl-CoA) vs. 54/70 μM (oleoyl/stearoyl-CoA)
Reported higher apparent affinity may require lower substrate concentrations in LPGAT assays.
Microsomal assay, [14C]acyl-CoA incorporation
Lysophosphatidylglycerol acyltransferase Phospholipid remodeling Enzyme kinetics

Peroxisomal Thioesterase-2 Substrate Affinity: Linoleoyl-CoA vs. Arachidonoyl-CoA

Kinetic characterization of recombinant peroxisomal acyl-CoA thioesterase-2 (PTE-2) reveals that linoleoyl-CoA (18:2) exhibits a Km of 2.3 μM at pH 7.4, which is 2.7-fold lower than arachidonoyl-CoA (20:4) at 6.7 μM and nearly 6-fold lower than choloyl-CoA at 14.6 μM under identical assay conditions [1]. The compound also shows tighter apparent binding than palmitoleoyl-CoA (1.4 μM) and hexadecanoyl-CoA (1.7 μM) but remains within the low-micromolar range characteristic of physiological acyl-CoA substrates.

PTE-2 Affinity
Head-to-head
Km 2.3 μM (target) vs. 6.7 μM (arachidonoyl-CoA)
Affinity difference may influence thioesterase activity interpretation under non-saturating conditions.
Recombinant mouse PTE-2, pH 7.4
Peroxisomal lipid metabolism Acyl-CoA thioesterase Substrate specificity

Human 15-Lipoxygenase-1: Substrate vs. Inhibitor Selectivity

In a comparative screen of acyl-CoA derivatives against human lipoxygenase (hLOX) isozymes, linoleoyl-CoA (18:2) demonstrates weak inhibitory activity (IC50 > 100 μM) against h5-LOX, h12-LOX, and h15-LOX-1, but functions instead as a rapid substrate for h15-LOX-1 with kcat = 7.5 ± 0.4 s⁻¹ and kcat/KM = 0.62 ± 0.1 μM⁻¹s⁻¹, kinetic rates comparable to free linoleic acid [1]. In contrast, stearoyl-CoA (18:0) acts as an inhibitor of h15-LOX-1 with an IC50 of 4.2 ± 0.6 μM, and oleoyl-CoA (18:1) inhibits h15-LOX-2 with an IC50 of 0.62 ± 0.060 μM [2].

h15-LOX-1 Role
Context-dependent
Linoleoyl-CoA: substrate, kcat 7.5 s⁻¹
Stearoyl-CoA: inhibitor, IC50 4.2 μM
Substrate vs. inhibitor dichotomy mandates correct acyl-CoA selection for LOX studies.
Recombinant human LOX, spectrophotometric assay
Lipoxygenase Eicosanoid signaling Enzyme specificity

ACAT1 Cholesterol Esterification: Linoleoyl-CoA vs. Oleoyl-CoA

In acyl-CoA:cholesterol acyltransferase (ACAT) assays using [1,2-3H]cholesterol and Ehrlich cell microsomes, linoleoyl-CoA serves as an effective acyl donor substrate for cholesterol esterification, demonstrating activity comparable to palmitoyl-CoA and oleoyl-CoA across the tested concentration range of 1–10 μM [1]. ACAT activity with all three acyl-CoA species obeys Michaelis–Menten kinetics within this concentration window, indicating that linoleoyl-CoA is a fully competent substrate for sterol esterification rather than an inhibitor or poor substrate.

ACAT Activity
Context-dependent
Comparable to palmitoyl-CoA and oleoyl-CoA (1–10 μM range)
Valid polyunsaturated comparator in sterol esterification assays.
Ehrlich cell microsomes, [3H]cholesterol
Acyl-CoA:cholesterol acyltransferase Cholesterol metabolism Lipid storage

Lithium Salt Formulation: Solubility and Long-Term Stability

The lithium salt formulation of linoleoyl-CoA enhances solubility in aqueous buffers, facilitating experimental handling in vitro [1]. Proper storage at −20°C under anhydrous conditions preserves the thioester linkage and maintains stability for long-term use of up to one year . Spectroscopic and computational investigations of alkali metal linoleates indicate that lithium salts exhibit increased stability relative to sodium and potassium counterparts, as evidenced by decreasing total energy values in the order linoleic acid → lithium → sodium → potassium linoleate [2].

Lithium Salt Stability
Class-level
Stable at −20 °C up to 1 year; enhanced aqueous solubility
Lithium salt may reduce hydrolysis and precipitation variability in long-term studies.
Class-level computational trend; verify under actual buffer conditions
Reagent handling Aqueous solubility Long-term storage

Linoleoyl Coenzyme A Lithium Salt: Research and Industrial Applications


Lysophospholipid Acyltransferase Kinetics (LPGAT/LPCAT)

Linoleoyl-CoA lithium salt serves as a defined substrate for determining the kinetic parameters (Km, Vmax) of lysophospholipid acyltransferases including LPGAT and LPCAT. Researchers can rely on the established apparent Km of 36 μM for LPGAT [1] as a benchmark for assay validation and for comparative analysis against other acyl-CoA species. The compound's ≥85% purity specification ensures that kinetic measurements are not confounded by contaminating acyl-CoA species or degradation products.

Human Lipoxygenase Substrate Specificity and Mechanism

Linoleoyl-CoA is uniquely positioned as a substrate (not inhibitor) for h15-LOX-1, with characterized catalytic parameters kcat = 7.5 s⁻¹ and kcat/KM = 0.62 μM⁻¹s⁻¹ [2]. This functional profile distinguishes it from saturated acyl-CoAs like stearoyl-CoA (IC50 = 4.2 μM inhibitor of h15-LOX-1) [3], making linoleoyl-CoA the appropriate choice for investigating LOX-catalyzed fatty acid oxygenation mechanisms and eicosanoid precursor generation pathways.

Cholesterol Esterification and ACAT Activity Assays

Linoleoyl-CoA functions as a competent acyl donor for ACAT-catalyzed cholesterol esterification with activity comparable to palmitoyl-CoA and oleoyl-CoA across 1–10 μM concentrations [4]. This makes the compound suitable for experiments requiring a polyunsaturated acyl-CoA comparator in studies of sterol ester formation, lipid droplet biogenesis, and cellular cholesterol trafficking. The lithium salt formulation's aqueous solubility facilitates preparation of defined substrate stock solutions.

Peroxisomal β-Oxidation and Thioesterase Regulation

Linoleoyl-CoA exhibits an apparent Km of 2.3 μM for peroxisomal acyl-CoA thioesterase-2 (PTE-2), a key regulator of CoA availability and peroxisomal lipid metabolism [5]. This defined affinity constant enables researchers to design experiments at appropriate substrate concentrations and to interpret thioesterase activity data in the context of physiological acyl-CoA concentrations. The compound's stability at −20°C for up to one year supports longitudinal studies and multi-experiment reproducibility.

Application
Selection Property
Validation Focus
Lysophospholipid Acyltransferase Kinetics
Defined substrate for LPGAT/LPCAT assays
Km benchmarking against reported affinity
Lipoxygenase Substrate Specificity
Substrate (not inhibitor) for h15-LOX-1
Confirm substrate turnover vs. inhibition profile
Cholesterol Esterification (ACAT)
Polyunsaturated acyl-CoA donor
Verify activity comparability to saturated substrates
Peroxisomal β-Oxidation Regulation
Thioesterase substrate with reported affinity
Thioesterase activity under CoA-limiting conditions

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